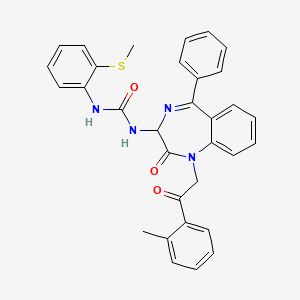
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methylthiophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds of this nature typically contain several functional groups, including a urea group, a diazepine ring, and a thiophenyl group. These groups can confer various properties to the compound, depending on their arrangement and the presence of other substituents .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the diazepine ring and the attachment of the thiophenyl and urea groups. For example, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, isocyanates react with amines to form ureas, and with alcohols to form carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties can provide insights into how the compound behaves under different conditions .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of related compounds demonstrate the chemical versatility and potential for creating selective receptor antagonists and understanding molecular interactions. For instance, radioiodinatable benzodiazepines have been developed for selectively targeting cholecystokinin receptors, offering insights into receptor binding and tumor targeting (Akgün et al., 2009). This underscores the role of such compounds in probing biochemical pathways and receptor dynamics.
Molecular Frameworks for Adsorption
Compounds with urea-functionalized linkers have shown promise in gas adsorption applications, such as for SO2 and NH3, highlighting their utility in environmental and industrial processes. For example, metal-organic frameworks (MOFs) incorporating urea groups have demonstrated high adsorption capacities, attributed to their ability to form hydrogen-bonding interactions (Glomb et al., 2017). This suggests potential applications in gas storage, separation, and catalysis.
Anticancer Research
The exploration of urea derivatives as potential anticancer agents has been a significant area of research. Compounds such as 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxic effects on human adenocarcinoma cells, indicating their therapeutic potential (Gaudreault et al., 1988). Such studies contribute to the development of new chemotherapeutic options.
Catalysis and Chemical Transformations
The chemical frameworks of compounds similar to the specified urea derivative are instrumental in catalytic processes, including CO2 conversion. For instance, grafting urea groups into MOFs has been shown to enhance CO2 cycloaddition efficiency, offering a method for CO2 utilization and chemical synthesis (Wei et al., 2019).
Novel Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds based on urea derivatives has led to the discovery of potential pesticides and pharmaceuticals. For example, the synthesis of N1-phenyl-N3-[2-aryl/aryloxymethyl-1,3,4-oxa(thia)diazol-2-yl]sulphonyl ureas has been explored for fungicidal and herbicidal activities, highlighting the agricultural applications of these compounds (Srivastava & Nizamuddin, 2000).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O3S/c1-21-12-6-7-15-23(21)27(37)20-36-26-18-10-8-16-24(26)29(22-13-4-3-5-14-22)34-30(31(36)38)35-32(39)33-25-17-9-11-19-28(25)40-2/h3-19,30H,20H2,1-2H3,(H2,33,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYHUXIFTSAZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4SC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

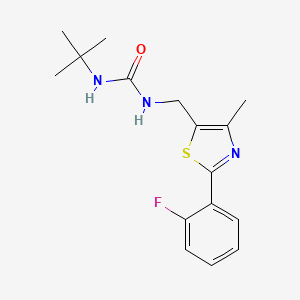
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-](/img/structure/B2752067.png)
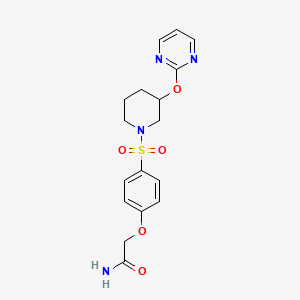
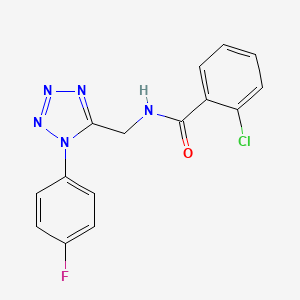


![[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)
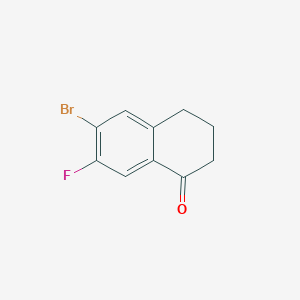


![4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752086.png)
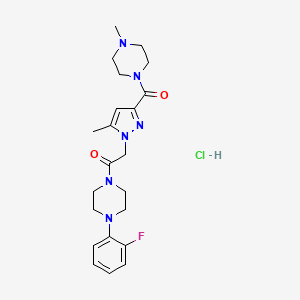
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2752088.png)